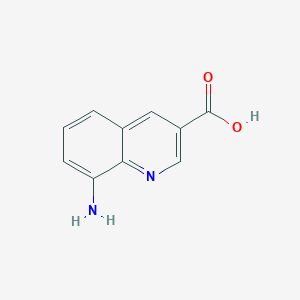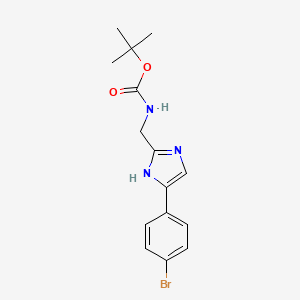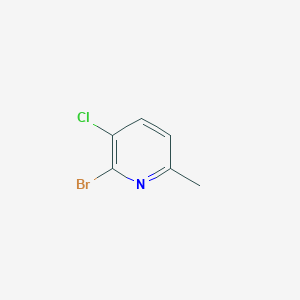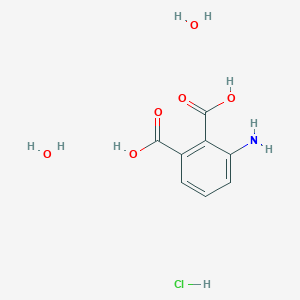
3-Aminophthalic Acid Hydrochloride Dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminophthalic Acid Hydrochloride Dihydrate is a compound with the molecular formula C8H7NO4 . HCl . 2 (H2O) and a molecular weight of 233.65 . It is used as a reactant in the preparation of local anesthetics . The compound appears as an off-white to yellow-beige crystalline powder .
Synthesis Analysis
The synthesis of 3-Aminophthalic Acid Hydrochloride Dihydrate involves several steps, including dissolution, nitrogen displacement, hydrogenation reaction, complexation reaction, and centrifugal drying . The raw material for this synthesis is 3-nitrophthalic acid .Molecular Structure Analysis
The InChI code for 3-Aminophthalic Acid Hydrochloride Dihydrate is 1S/C8H7NO4.CH4.ClH/c9-5-3-1-2-4 (7 (10)11)6 (5)8 (12)13;;/h1-3H,9H2, (H,10,11) (H,12,13);1H4;1H .Chemical Reactions Analysis
3-Aminophthalic acid is a product of the oxidation of luminol . When a mixture of luminol and hydrogen peroxide is sprayed on an area that contains blood, the iron in the hemoglobin in the blood catalyzes a reaction between the mixture, resulting in 3-aminophthalate which gives out light by chemiluminescence .Physical And Chemical Properties Analysis
3-Aminophthalic Acid Hydrochloride Dihydrate is an off-white to yellow-beige crystalline powder . It has a molecular weight of 233.65 .Scientific Research Applications
I have conducted a thorough search, but unfortunately, there is a lack of specific information available online regarding the unique applications of 3-Aminophthalic Acid Hydrochloride Dihydrate in scientific research. The search results mostly contain product listings and general mentions of its use in various fields of research such as Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research .
Safety And Hazards
3-Aminophthalic Acid Hydrochloride Dihydrate is marked with the GHS07 pictogram, indicating that it is harmful . It may cause skin and eye irritation . Inhalation may cause respiratory tract irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-aminophthalic acid;dihydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.ClH.2H2O/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;;;/h1-3H,9H2,(H,10,11)(H,12,13);1H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGXHHKKTRKNAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.O.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminophthalic Acid Hydrochloride Dihydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

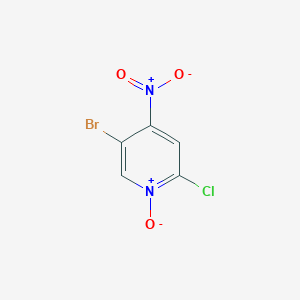
![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)
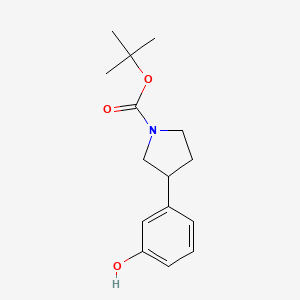
![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)
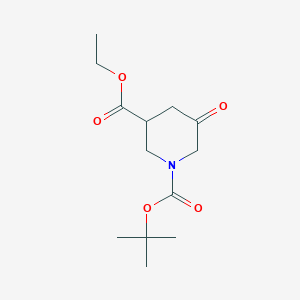


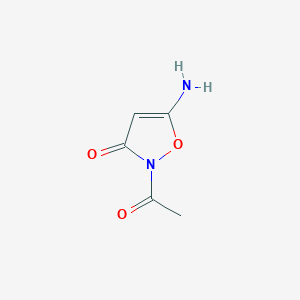
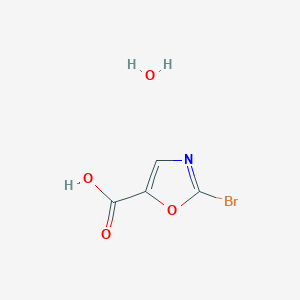

![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)
